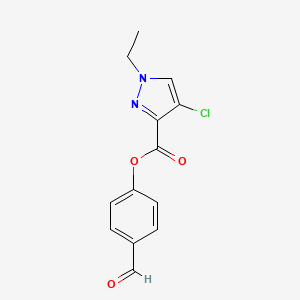
4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group, a chloro group, and an ethyl group attached to the pyrazole ring, along with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The chloro and ethyl groups can be introduced through electrophilic substitution reactions.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the pyrazole with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Hydroxymethylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
4-Formylphenyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(4-formylphenyl) 4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-16-7-11(14)12(15-16)13(18)19-10-5-3-9(8-17)4-6-10/h3-8H,2H2,1H3 |
InChI Key |
VTIODCWIEGIEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
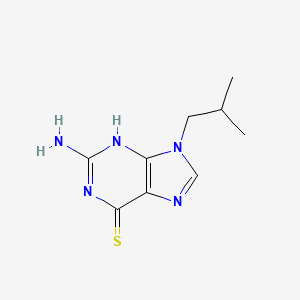
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
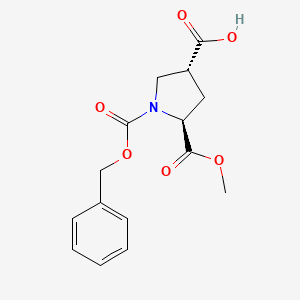
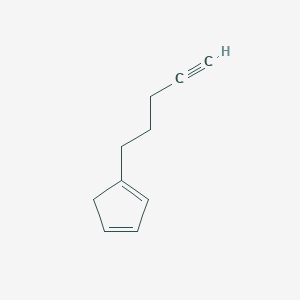
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)

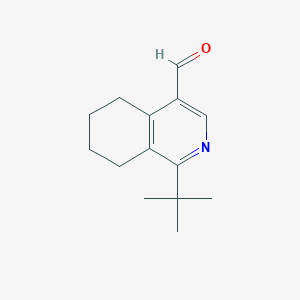
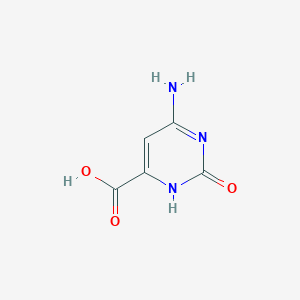
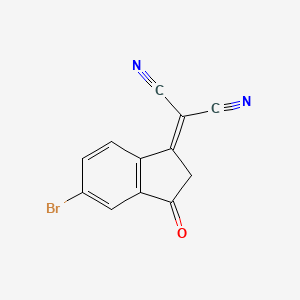
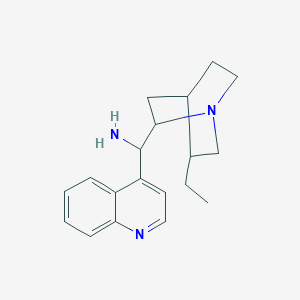
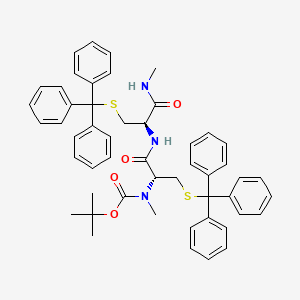
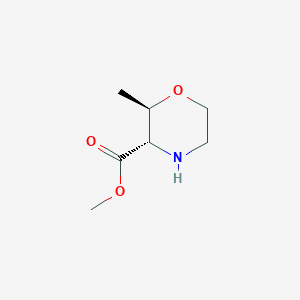
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
